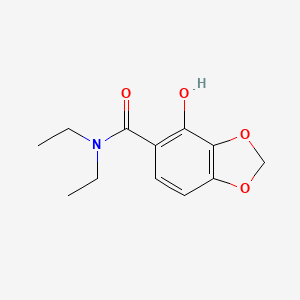
N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 4-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillic acid diethylamide: Shares structural similarities with N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide and exhibits similar chemical properties.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another compound with a similar functional group arrangement, known for its anti-biofilm properties.
Uniqueness
This compound is unique due to its specific combination of the benzodioxole ring and carboxamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
120882-37-3 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N,N-diethyl-4-hydroxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H15NO4/c1-3-13(4-2)12(15)8-5-6-9-11(10(8)14)17-7-16-9/h5-6,14H,3-4,7H2,1-2H3 |
Clé InChI |
NXEBDXLSRZXMIU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C2=C(C=C1)OCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)

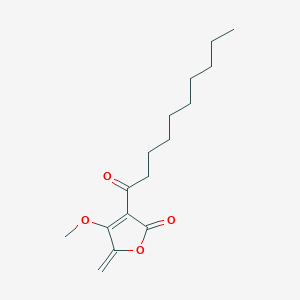
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
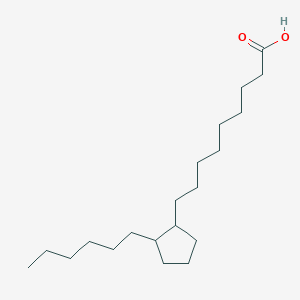

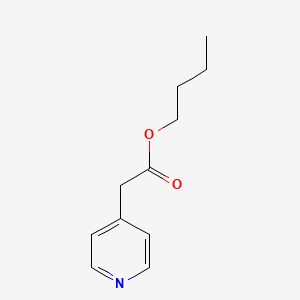
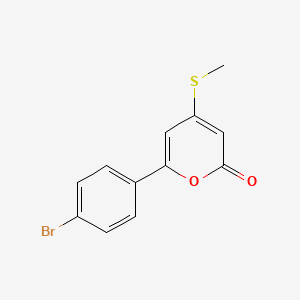
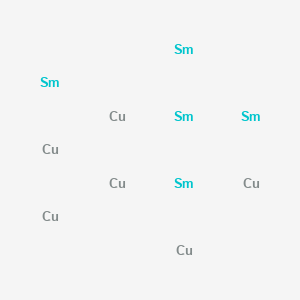
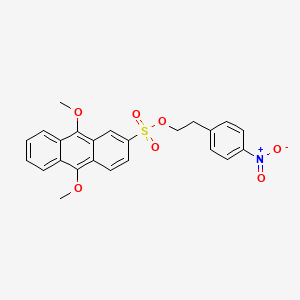
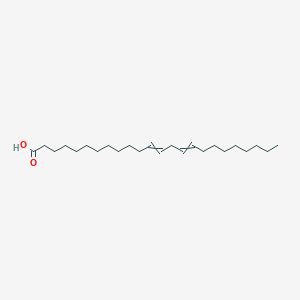
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

